
8-Amino-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Amino-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative Purines are a group of heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common approach might include:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Functional Group Modifications: Introduction of amino, isopropyl, and methyl groups through various organic reactions such as alkylation, amination, and cyclization.
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing reaction conditions for cost-effectiveness and efficiency. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
8-Amino-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups.
Reduction: Reduction of nitro groups back to amino groups.
Substitution: Halogenation or alkylation at specific positions on the purine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield nitro derivatives, while substitution could introduce various functional groups onto the purine ring.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with nucleic acids and proteins.
Medicine: Investigating its potential as a therapeutic agent, particularly in antiviral or anticancer research.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism by which 8-Amino-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione exerts its effects would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with DNA/RNA: Affecting gene expression or replication processes.
Cell Signaling Pathways: Modulating signaling pathways that control cell growth, differentiation, or apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theobromine: Found in chocolate, with mild stimulant properties.
Theophylline: Used in medicine to treat respiratory diseases.
Uniqueness
8-Amino-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione’s unique combination of functional groups may confer distinct biological activities or chemical reactivity compared to other purine derivatives.
Propriétés
Formule moléculaire |
C9H13N5O2 |
|---|---|
Poids moléculaire |
223.23 g/mol |
Nom IUPAC |
8-amino-3-methyl-7-propan-2-ylpurine-2,6-dione |
InChI |
InChI=1S/C9H13N5O2/c1-4(2)14-5-6(11-8(14)10)13(3)9(16)12-7(5)15/h4H,1-3H3,(H2,10,11)(H,12,15,16) |
Clé InChI |
DLTSYXSEOQHPHA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C2=C(N=C1N)N(C(=O)NC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Bromomethyl)-4-hydroxybenzo[d]oxazole](/img/structure/B11881413.png)
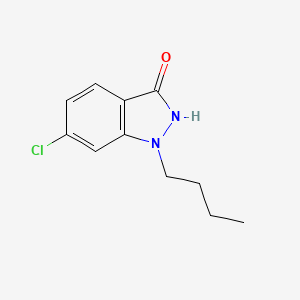
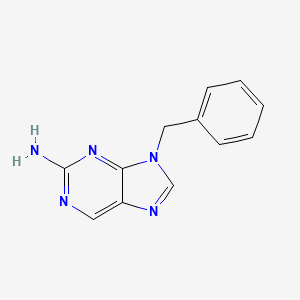

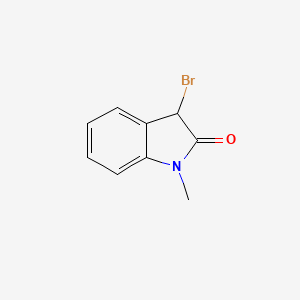



![(S)-3-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl acetate](/img/structure/B11881467.png)
![2-Phenyl-pyrazolo[1,5-A]pyrimidine-5,7-diol](/img/structure/B11881474.png)
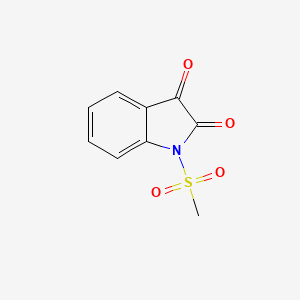
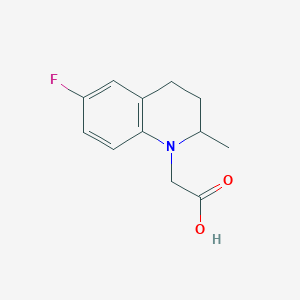
![7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11881492.png)

